molecular formula C18H14ClF6N3O B2401164 N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide CAS No. 2085690-53-3

N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2401164
CAS No.: 2085690-53-3
M. Wt: 437.77
InChI Key: DWPQDYXXLAYMGJ-UHFFFAOYSA-N
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Description

“N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

1. Role in Fungicide Development

Fluazinam, a compound closely related to N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide, exhibits significant structural characteristics that contribute to its efficacy as a fungicide. The molecular structure demonstrates distinct dihedral angles between pyridine and benzene rings, contributing to its stability and reactivity. This finding provides insights into the development of more effective fungicides leveraging similar molecular frameworks (Jeon et al., 2013).

2. Potential in Epilepsy and Pain Management

A derivative of this compound has shown potential as a KCNQ2/Q3 potassium channel opener, exhibiting significant activity in animal models for epilepsy and pain. The compound's efficacy is grounded in its selective channel modulation, which can be a basis for novel therapies in neurological disorders (Amato et al., 2011).

3. Antimycobacterial Activity

Research has indicated that N-pyridinylbenzamides, including derivatives of the subject compound, display promising antimycobacterial properties. This includes significant minimum inhibitory concentration (MIC) values against various Mycobacterium species, highlighting its potential as a base structure for developing new antimycobacterial drugs (Nawrot et al., 2020).

4. Application in Tyrosine Kinase Inhibition for Cancer Therapy

The compound has been studied as a precursor in the synthesis of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor. It shows significant promise in the treatment of chronic myelogenous leukemia, indicating its role in cancer therapy (Gong et al., 2010).

5. Neuroleptic Activity in Psychosis Treatment

This compound's derivatives have been explored for their neuroleptic activities, showing potent inhibitory effects on stereotyped behavior in animal models. This suggests their potential application in treating psychiatric disorders like psychosis (Iwanami et al., 1981).

Properties

IUPAC Name

N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF6N3O/c19-14-7-10(17(20,21)22)8-26-15(14)28-6-5-11(9-28)27-16(29)12-3-1-2-4-13(12)18(23,24)25/h1-4,7-8,11H,5-6,9H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPQDYXXLAYMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CC=C2C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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